molecular formula C7H13NO2 B14911976 1,6-Dioxaspiro[3.5]nonan-3-amine

1,6-Dioxaspiro[3.5]nonan-3-amine

Cat. No.: B14911976
M. Wt: 143.18 g/mol
InChI Key: SDJBHWLVZJUNEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,6-Dioxaspiro[3.5]nonan-3-amine is a spiro compound characterized by a unique bicyclic structure containing an amine group. The compound’s molecular formula is C7H13NO2, and it has a molecular weight of 143.18 g/mol Spiro compounds like 1,6-Dioxaspiro[3

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Dioxaspiro[3.5]nonan-3-amine can be synthesized through several methods. One common approach involves the condensation of lactones with amines under controlled conditions. For example, the reaction of a γ-hydroxy carboxylic acid lactone with an amine in the presence of a catalyst such as sodium ethoxide can yield the desired spiro compound . The reaction typically requires heating and may involve intermediate steps such as the formation of a dilactone and subsequent decarboxylation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

1,6-Dioxaspiro[3.5]nonan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

Major products formed from these reactions include oxo derivatives, hydroxylamines, and substituted spiro compounds. These products can be further utilized in various applications, including pharmaceuticals and materials science .

Mechanism of Action

The mechanism of action of 1,6-Dioxaspiro[3.5]nonan-3-amine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,6-Dioxaspiro[3.5]nonan-3-amine is unique due to its specific ring structure and the presence of an amine group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

1,8-dioxaspiro[3.5]nonan-3-amine

InChI

InChI=1S/C7H13NO2/c8-6-4-10-7(6)2-1-3-9-5-7/h6H,1-5,8H2

InChI Key

SDJBHWLVZJUNEF-UHFFFAOYSA-N

Canonical SMILES

C1CC2(COC1)C(CO2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.